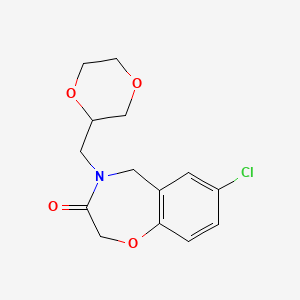

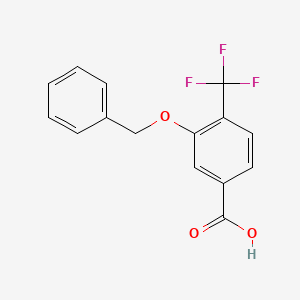

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxazepine derivative that has been synthesized through different methods.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one belongs to the class of 1,4-benzoxazepin-3(2H)-ones. Research has focused on synthesizing various derivatives of this class, including 7-chloro-substituted analogs. These compounds are synthesized through reactions involving corresponding amino alcohols and COCl2 in the presence of Na2CO3. The reactivity of these compounds in different acid or basic media has been studied, contributing to the understanding of their chemical properties and potential applications in organic chemistry and pharmaceuticals (Fontanella & Mariani, 1975).

Material Science Applications

- A derivative of the benzoxazepine class, specifically 2-decyl-4,7-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-2H-benzo[d][1,2,3]triazole, has been explored in material science, particularly in the development of low bandgap black electrochromic copolymers. These copolymers, including (P(1-co-2)), are interesting for their ability to absorb virtually the entire visible spectrum and exhibit color changes under different states, indicating potential applications in smart materials and electronic devices (İçli et al., 2010).

Neuroprotective Activity

- In the field of neuroscience, derivatives of 1,4-benzoxazepin-5(4H)-one, similar to the specified compound, have been synthesized and studied for their affinity for the 5-HT1A receptor. Among these, a specific derivative exhibited remarkable neuroprotective activity in a transient middle cerebral artery occlusion model, suggesting potential therapeutic applications for neuroprotection and treatment of neurological conditions (Kamei et al., 2001).

Advanced Synthesis Techniques

- Advanced synthesis techniques have been developed for the derivatives of 1,4-benzothazepin-3(2H)ones, closely related to the specified compound. These techniques involve acylation and intramolecular nucleophilic substitution, followed by oxidation to obtain the desired derivatives. This research contributes to the development of more efficient and versatile methods for synthesizing complex organic compounds, which can be useful in pharmaceuticals and organic chemistry (Volovnenko et al., 2011).

Propriétés

IUPAC Name |

7-chloro-4-(1,4-dioxan-2-ylmethyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c15-11-1-2-13-10(5-11)6-16(14(17)9-20-13)7-12-8-18-3-4-19-12/h1-2,5,12H,3-4,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQLFRWPRSZUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2431805.png)

![5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2431807.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431809.png)

![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2431815.png)

![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2431817.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2431825.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431827.png)